molecular formula C5H18Cl3N3O B2822084 1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- CAS No. 178761-54-1

1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)-

Cat. No.: B2822084
CAS No.: 178761-54-1
M. Wt: 242.57
InChI Key: QKBAZXAXMFZVBQ-QVJBSGFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- is a chiral compound with significant applications in various scientific fields. This compound is characterized by its molecular formula C5H18Cl3N3O and is often used in biochemical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- typically involves the reaction of 2-amino-1-propanol with ethylenediamine under controlled conditions. The process includes:

Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but is optimized for large-scale synthesis. This includes:

Chemical Reactions Analysis

Types of Reactions: 1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- is utilized in numerous scientific research applications:

Mechanism of Action

The mechanism by which 1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups facilitate binding to active sites, influencing biochemical pathways and modulating biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- is unique due to its chiral nature and the presence of both primary and secondary amines, which confer distinct reactivity and binding properties compared to its analogs .

This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-3-(2-aminoethylamino)propan-1-ol;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3O.3ClH/c6-1-2-8-3-5(7)4-9;;;/h5,8-9H,1-4,6-7H2;3*1H/t5-;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBAZXAXMFZVBQ-QVJBSGFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(CO)N)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CNC[C@H](CO)N)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H18Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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